16,19-Dihydroxy-4-androsten-3,17-dione

Aromatase Enzyme kinetics Substrate specificity

16,19-Dihydroxy-4-androsten-3,17-dione (16α,19-dihydroxyandrostenedione) is a C19 steroid belonging to the androstenedione family, distinguished by hydroxyl substitutions at the 16α and 19 positions. It is a naturally occurring intermediate in the placental aromatase-mediated biosynthesis of estriol, identified in the serum of pregnant women at concentrations of 154.2 ± 20 pg/mL.

Molecular Formula C19H26O4
Molecular Weight 318.4 g/mol
CAS No. 60385-81-1
Cat. No. B1231179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,19-Dihydroxy-4-androsten-3,17-dione
CAS60385-81-1
Synonyms16,19-DHAD
16,19-dihydroxy-4-androsten-3,17-dione
16,19-dihydroxyandrost-4-ene-3,17,-dione
16alpha,19-dihydroxy-4-androstene-3,17-dione
16alpha,19-dihydroxyandrostenedione
Molecular FormulaC19H26O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34CO
InChIInChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,13-16,20,22H,2-7,9-10H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1
InChIKeyAWFCHTZPCGZPQD-ROSLGNJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16,19-Dihydroxy-4-androsten-3,17-dione (CAS 60385-81-1): A Specialized Estriol Biosynthesis Intermediate for Targeted Steroid Research


16,19-Dihydroxy-4-androsten-3,17-dione (16α,19-dihydroxyandrostenedione) is a C19 steroid belonging to the androstenedione family, distinguished by hydroxyl substitutions at the 16α and 19 positions. It is a naturally occurring intermediate in the placental aromatase-mediated biosynthesis of estriol, identified in the serum of pregnant women at concentrations of 154.2 ± 20 pg/mL [1]. The compound was first synthesized via a multi-step route starting from a 5α-bromo-6β,19-epoxy-17-ketone derivative, enabling its use as an analytical reference standard and mechanistic probe [2]. Its dual hydroxylation pattern fundamentally alters its interaction with aromatase relative to other androstenedione derivatives, making it a non-interchangeable tool for estriol pathway studies.

Why 16,19-Dihydroxy-4-androsten-3,17-dione Cannot Be Replaced by Other Androstenedione Analogs in Targeted Investigations


The introduction of hydroxyl groups at both the 16α and 19 positions creates a unique steric and electronic environment that profoundly impacts aromatase substrate recognition and catalytic turnover. Compared to the natural substrate androstenedione, which exhibits a nanomolar Km (~14 nM) [1], the 16,19-dihydroxy derivative shows a micromolar Km (4.00 μM) [2], representing an approximately 285-fold reduction in affinity. Even against its immediate precursor 16α-hydroxyandrostenedione (Km 1.06 μM), the additional 19-hydroxylation further decreases affinity by nearly 4-fold while simultaneously increasing maximal turnover rate (Vmax) by over 6-fold [2]. This opposing shift in affinity and Vmax means that substituting this compound with androstenedione or 16α-hydroxyandrostenedione will yield quantitatively and mechanistically different results in any aromatase-mediated estriol production assay. The presence of both hydroxyls thus defines a distinct functional identity that cannot be approximated by any singly-hydroxylated or non-hydroxylated analog.

Quantitative Comparative Evidence for 16,19-Dihydroxy-4-androsten-3,17-dione vs. Closest Analogs


4-Fold Lower Aromatase Affinity (Km) Compared to 16α-Hydroxyandrostenedione in Human Placental Microsomes

In a direct head-to-head comparison using human placental microsomal aromatase and HPLC with coulometric detection, 16,19-dihydroxy-4-androsten-3,17-dione (16α,19-(OH)2A) exhibited an apparent Km of 4.00 μM, compared to 1.06 μM for 16α-hydroxyandrostenedione (16α-OHA) [1]. This 3.77-fold higher Km indicates significantly weaker enzyme binding affinity conferred by the additional 19-hydroxyl group. The assay simultaneously measured the third intermediate, 16α-hydroxy-19-oxoandrostenedione, which showed an extremely low affinity (Km 571 μM), emphasizing the unique intermediate position of the 16,19-dihydroxy compound in the estriol pathway [1].

Aromatase Enzyme kinetics Substrate specificity Estriol biosynthesis Placental microsomes

6-Fold Higher Aromatase Turnover Rate (Vmax) vs. 16α-Hydroxyandrostenedione

In the same direct head-to-head assay, the target compound demonstrated a Vmax of 0.087 pmol/min/μg protein, which is 6.21-fold higher than the Vmax of 16α-hydroxyandrostenedione (0.014 pmol/min/μg protein) [1]. This means that once bound to aromatase, 16,19-dihydroxy-4-androsten-3,17-dione is turned over to estriol approximately six times faster than its 19-deoxy precursor. Notably, the 19-oxo derivative showed an even higher Vmax of 1.67 pmol/min/μg protein, consistent with its role as the terminal intermediate before aromatization. The combination of lower affinity and higher turnover places the 16,19-dihydroxy compound at a kinetically distinct inflection point in the estriol biosynthetic sequence.

Aromatase Catalytic efficiency Vmax Estriol biosynthesis Placental microsomes

Detectable Serum Levels in Pregnant Women vs. Undetectable DHEA Analog

A GC-MS study identified 16,19-dihydroxy-4-androsten-3,17-dione in the serum of pregnant women at an average concentration of 154.2 ± 20 pg/mL (n=10). By contrast, the corresponding Δ5 analog, 16α,19-dihydroxydehydroepiandrosterone, was below the detection limit of 30 pg/mL in the same samples [1]. This >5-fold differential demonstrates that the Δ4-3-keto configuration of the target compound is selectively produced in vivo, likely reflecting the specificity of the 3β-hydroxysteroid dehydrogenase/isomerase step in the feto-placental unit. The data establish this compound as a physiologically relevant estriol precursor, whereas the DHEA-derived analog is not reliably measurable in the maternal circulation.

Biomarker Pregnancy GC-MS Serum concentration Estriol precursor

Approximately 285-Fold Lower Aromatase Affinity vs. the Natural Substrate Androstenedione

While direct head-to-head data with androstenedione in the same assay are unavailable, cross-study comparison of human placental microsomal aromatase data reveals a dramatic affinity difference. The apparent Km for androstenedione has been independently determined as 14 ± 4.0 nM [1], whereas the Km for 16,19-dihydroxy-4-androsten-3,17-dione is 4.00 μM (4,000 nM) [2]. This ~285-fold difference in Km underscores that the dual hydroxylation pattern substantially impairs binding to the aromatase active site. Investigators switching from androstenedione to this compound in aromatase assays will require approximately 285-fold higher substrate concentrations to achieve comparable enzyme saturation.

Substrate specificity Aromatase Km comparison Androstenedione Steroid hydroxylation

Optimal Use Cases for 16,19-Dihydroxy-4-androsten-3,17-dione in Steroid Biochemistry and Clinical Research


Mechanistic Studies of the Estriol Biosynthetic Branch of Placental Aromatase

This compound serves as the essential 19-hydroxylated intermediate substrate for dissecting the kinetic step that follows 16α-hydroxylation in the estriol pathway. Its 4-fold lower Km and 6-fold higher Vmax relative to 16α-OHA [1] allow researchers to isolate the catalytic consequences of 19-hydroxylation on aromatase turnover. The compound is the appropriate substrate for determining Ki values of candidate aromatase inhibitors specifically against the estriol-producing branch, which may exhibit distinct inhibition profiles compared to the estrone-producing branch using androstenedione.

GC-MS Reference Standard for Quantifying Feto-Placental Estriol Precursors in Clinical Samples

Given its confirmed presence in maternal serum at 154.2 pg/mL and the absence of the corresponding Δ5 analog [2], this compound is the validated analytical standard for GC-MS/MS methods aiming to quantify the 16α,19-dihydroxy intermediate pool in pregnancy-related biomarker studies. Laboratories developing targeted steroidomics panels for placental function assessment should procure this compound as the primary calibrator for the Δ4-3-keto-16α,19-diol analyte class.

Structure-Activity Relationship (SAR) Probe for Steroid Hydroxylation Effects on Cytochrome P450 Binding

The dual hydroxylation at C16α and C19 provides a unique scaffold for SAR studies investigating how polar substituents modulate P450 aromatase (CYP19A1) substrate binding and orientation. The ~285-fold Km shift from androstenedione [3] makes this compound a sensitive tool for site-directed mutagenesis studies aimed at mapping the active site residues that accommodate 16α- and 19-hydroxylated androgens.

In Vivo Hypertensinogenic Activity Screening in Rodent Models

Preliminary data demonstrated that subcutaneous administration of 16,19-dihydroxy-4-androsten-3,17-dione (1 mg/week) elevated blood pressure by 10–50 mmHg in rats relative to controls [4]. This compound is therefore relevant for studies investigating the role of estriol precursors in pregnancy-associated hypertension, where it may serve as a bioactive intermediate distinct from 19-hydroxyandrostenedione, the classic hypertensinogenic steroid.

Quote Request

Request a Quote for 16,19-Dihydroxy-4-androsten-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.